5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom
Preparation Methods
The synthesis of 5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
5-ethoxy-N-(3-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2-carboxamide derivatives: These compounds share the pyran ring and carboxamide functional group but may differ in the substituents attached to the ring.
Methoxybenzyl derivatives: Compounds with the methoxybenzyl group can have similar biological activities and chemical properties.
Ethoxy-substituted compounds: The presence of the ethoxy group can influence the compound’s solubility, reactivity, and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-N-[(3-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15-10-22-14(8-13(15)18)16(19)17-9-11-5-4-6-12(7-11)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPQNCSCHIHMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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